Osajin 4'-methyl ether
CAS No.: 27762-88-5
Cat. No.: VC0192030
Molecular Formula: C26H26O52
Molecular Weight: 1170.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27762-88-5 |
|---|---|
| Molecular Formula | C26H26O52 |
| Molecular Weight | 1170.45 |
Introduction
Chemical Structure and Properties
Structural Characteristics
Osajin 4'-methyl ether possesses a complex molecular structure characterized by multiple aromatic rings integrated into a chromene-based skeleton. The compound features several key structural elements:
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A pyrano[2,3-h]chromen-4-one core structure
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A hydroxy group at position 5
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A 4-methoxyphenyl substituent at position 3
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Dimethyl groups at position 8
The presence of the methoxy group (-OCH₃) at the 4' position of the phenyl ring is the defining characteristic that gives this compound its name and distinguishes it from other osajin derivatives.
Physical and Chemical Properties
The physical and chemical properties of Osajin 4'-methyl ether are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₆O₅ |
| Molecular Weight | 418.50 g/mol |
| Exact Mass | 418.17802393 g/mol |
| Topological Polar Surface Area (TPSA) | 65.00 Ų |
| XlogP | 6.20 |
| Atomic LogP (AlogP) | 5.87 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 4 |
These properties indicate that Osajin 4'-methyl ether is relatively lipophilic, as evidenced by its high XlogP and AlogP values, suggesting good membrane permeability but potentially limited water solubility . The moderate number of hydrogen bond acceptors and the presence of one hydrogen bond donor contribute to its ability to interact with biological targets.
Molecular Identification Data
For precise identification and characterization, the following molecular identifiers are associated with Osajin 4'-methyl ether:
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IUPAC Name: 5-hydroxy-3-(4-methoxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-4-one
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SMILES Notation (Canonical): CC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=CO3)C4=CC=C(C=C4)OC)C=CC(O2)(C)C)C
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InChI: InChI=1S/C26H26O5/c1-15(2)6-11-18-22(27)21-23(28)20(16-7-9-17(29-5)10-8-16)14-30-25(21)19-12-13-26(3,4)31-24(18)19
Biological Classification and Taxonomy
Osajin 4'-methyl ether belongs to a specific hierarchical classification within plant secondary metabolites:
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Phenylpropanoids and polyketides (major class)
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Isoflavonoids (subclass)
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Isoflavans (group)
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Isoflavanones (subgroup)
This classification provides insight into its biosynthetic origin and structural relationships with other naturally occurring compounds. The presence of a prenyl group (3-methylbut-2-enyl) at position 6 is particularly significant, as prenylated flavonoids often demonstrate enhanced biological activities compared to their non-prenylated counterparts.
Pharmacological Properties
Biological Activities
Research indicates that Osajin 4'-methyl ether exhibits significant biological activities, particularly in the following areas:
The methoxy group at the 4' position potentially enhances these biological activities by modifying the compound's interaction with cellular targets and improving its pharmacokinetic profile.
ADMET Properties and Pharmacokinetics
The predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of Osajin 4'-methyl ether provide valuable insights into its potential pharmacokinetic behavior:
| Parameter | Prediction | Probability |
|---|---|---|
| Human Intestinal Absorption | Positive | 99.57% |
| Caco-2 Permeability | Positive | 60.82% |
| Blood-Brain Barrier Penetration | Negative | 52.50% |
| Human Oral Bioavailability | Negative | 55.71% |
| Subcellular Localization | Mitochondria | 81.10% |
| P-glycoprotein Inhibition | Positive | 90.05% |
| P-glycoprotein Substrate | Negative | 65.05% |
Additionally, the compound shows significant interactions with various drug-metabolizing enzymes:
| Enzyme | Interaction | Probability |
|---|---|---|
| CYP3A4 Substrate | Positive | 66.45% |
| CYP2C9 Substrate | Negative | 59.48% |
| CYP2D6 Substrate | Negative | 81.44% |
| CYP3A4 Inhibition | Negative | 64.60% |
| CYP2C9 Inhibition | Positive | 78.47% |
| CYP2C19 Inhibition | Positive | 93.26% |
| CYP2D6 Inhibition | Negative | 86.45% |
| CYP1A2 Inhibition | Negative | 64.78% |
| CYP2C8 Inhibition | Positive | 65.85% |
| CYP Inhibitory Promiscuity | Positive | 81.87% |
These predictions suggest that while Osajin 4'-methyl ether may have good intestinal absorption, its bioavailability might be limited, possibly due to metabolism by cytochrome P450 enzymes, particularly CYP3A4 . The compound's potential to inhibit certain CYP enzymes also indicates a possibility for drug-drug interactions if developed for therapeutic use.
Research Findings and Applications
Current research on Osajin 4'-methyl ether focuses primarily on understanding its structure-activity relationships and potential therapeutic applications. Key findings include:
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The unique structural features of Osajin 4'-methyl ether, particularly the methoxy group at the 4' position, may enhance its interaction with biological targets compared to other flavonoid compounds.
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Preliminary studies suggest potential applications in cancer research, where the compound may interact with specific cellular pathways involved in apoptosis and cell proliferation.
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The compound's predicted ADMET properties suggest it may have good cellular penetration but potentially limited oral bioavailability, indicating that drug delivery strategies might need to be considered for any future therapeutic applications .
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The mitochondrial localization prediction (81.10% probability) suggests potential interactions with mitochondrial targets, which could be relevant for research into metabolic disorders or mitochondrial dysfunction-related conditions .
These findings highlight the potential of Osajin 4'-methyl ether as a lead compound for further pharmacological exploration, particularly in developing natural product-inspired therapeutics.
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